Physicochemical properties of Methyl 2-(4-acetamidophenyl)acetate
Physicochemical properties of Methyl 2-(4-acetamidophenyl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-acetamidophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-(4-acetamidophenyl)acetate is a molecule of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the widely used analgesic and antipyretic agent, acetaminophen (paracetamol), it holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and manufacturing. These properties govern its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, solubility, bioavailability, and stability.
This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 2-(4-acetamidophenyl)acetate. It is intended for researchers, scientists, and drug development professionals, offering both established data and practical, field-proven methodologies for its analysis and handling. The information presented herein is grounded in authoritative sources to ensure scientific integrity and to empower researchers in their pursuit of new therapeutic agents.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its identity. Methyl 2-(4-acetamidophenyl)acetate is systematically named and can be identified by several key descriptors.
-
IUPAC Name: methyl 2-[4-(acetylamino)phenyl]acetate
-
CAS Number: 118380-03-3[3]
-
Molecular Formula: C₁₁H₁₃NO₃[3]
-
Canonical SMILES: CC(=O)NC1=CC=C(C=C1)CC(=O)OC[3]
-
InChI Key: ZWJLFLBVYIJQAZ-UHFFFAOYSA-N[4]
The structure of Methyl 2-(4-acetamidophenyl)acetate comprises a central benzene ring substituted at the para positions with an acetamido group and a methyl acetate group. This arrangement of functional groups dictates its chemical reactivity and physical properties.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various environments. The following table summarizes the key properties of Methyl 2-(4-acetamidophenyl)acetate based on available data.
| Property | Value/Description | Source(s) |
| Molecular Weight | 207.23 g/mol | [4] |
| Appearance | Yellow to Brown Solid | |
| Melting Point | Not experimentally determined in the reviewed literature. As a solid, a distinct melting point is expected. | - |
| Boiling Point | Not experimentally determined; likely to decompose at higher temperatures. | - |
| pKa (Predicted) | 14.89 ± 0.70 | [3] |
| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water.[5] | - |
| LogP (Predicted) | 1.57 | [6] |
Expert Insights: The predicted pKa suggests that the amide proton is very weakly acidic. The predicted LogP value indicates a moderate lipophilicity, suggesting it will have some solubility in both nonpolar and polar organic solvents. The lack of a definitive melting point in common databases highlights the need for experimental verification for any new batch, as this is a key indicator of purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of Methyl 2-(4-acetamidophenyl)acetate. While specific spectra for this compound are not widely published, its expected characteristics can be predicted based on its functional groups.
¹H-NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
-
A singlet for the methyl protons of the acetamido group (around 2.1 ppm).
-
A singlet for the methyl protons of the ester group (around 3.7 ppm).[7]
-
A singlet for the methylene (CH₂) protons (around 3.6 ppm).[7]
-
Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (typically between 7.0-7.6 ppm).
-
A broad singlet for the amide (NH) proton (variable, but often downfield).
¹³C-NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton:
-
Signals for the two methyl carbons (one from the acetyl group and one from the ester).
-
A signal for the methylene carbon.
-
Four distinct signals for the aromatic carbons (due to symmetry).
-
Signals for the two carbonyl carbons (amide and ester), which will be the most downfield (typically 160-180 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups:
-
A strong C=O stretching vibration for the ester group (around 1735-1750 cm⁻¹).
-
A strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹).
-
An N-H stretching vibration for the amide (around 3300 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 207.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of Methyl 2-(4-acetamidophenyl)acetate for research and development, a series of standardized experimental protocols should be employed.
Melting Point Determination
Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting point range close to the literature value (once established) suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.
Protocol:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Assessment
Causality: Understanding the solubility of a compound in various solvents is critical for designing synthetic reactions, purification procedures (such as recrystallization), and for formulating it for biological assays.
Protocol:
-
To a series of small, labeled vials, add a pre-weighed amount of Methyl 2-(4-acetamidophenyl)acetate (e.g., 10 mg).
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, acetone, ethyl acetate, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Visually inspect each vial for the presence of undissolved solid.
-
If the solid has completely dissolved, the solubility is greater than the initial concentration (e.g., >10 mg/mL).
-
If solid remains, the mixture can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method (e.g., HPLC with a calibration curve) to quantify the solubility.
Purity Determination by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For pharmaceutical intermediates, a validated HPLC method is essential for determining the purity and identifying any related substances or degradation products.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is often effective.
-
Standard Preparation: Prepare a stock solution of a reference standard of Methyl 2-(4-acetamidophenyl)acetate in a suitable solvent (e.g., methanol) at a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.
-
Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
-
Stability and Storage
The stability of a chemical compound is a critical factor for ensuring its integrity over time.
-
Storage Conditions: Methyl 2-(4-acetamidophenyl)acetate should be stored in a tightly sealed container in a dry, well-ventilated area.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[4]
-
Stability: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is generally stable under neutral conditions.[9] Like many acetanilide derivatives, it should be protected from prolonged exposure to air and direct sunlight to prevent oxidative degradation.[9][10]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]
Synthesis and Potential Applications
Methyl 2-(4-acetamidophenyl)acetate is not a widely commercialized compound but can be synthesized from commercially available precursors. One documented synthesis route starts from 4-acetylaminophenylacetic acid.[3]
Its primary utility for the target audience lies in its role as a versatile chemical intermediate. The presence of the acetamido and methyl ester functional groups allows for a variety of chemical transformations. It can be considered a structural analogue and a potential impurity in the synthesis of acetaminophen and related compounds.[2][11] Its properties make it a valuable starting material for creating libraries of novel compounds for drug discovery programs, particularly in the development of new analgesics or other therapeutic agents.
Conclusion
Methyl 2-(4-acetamidophenyl)acetate is a compound with significant potential for researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical identity, core physicochemical properties, and expected spectroscopic characteristics. By outlining field-proven experimental protocols for its characterization, this document serves as a practical resource for ensuring the quality and consistency of this valuable intermediate. A comprehensive understanding of these properties is the foundation upon which successful drug discovery and development programs are built.
References
-
Shanbhag, V. (2006). Synthesis of Acetaminophen. [Online]. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method | Request PDF. [Online]. Available at: [Link]
-
Purdue University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Online]. Available at: [Link]
-
Alvernia University. (n.d.). Synthesis and Analysis of Acetaminophen in an Undergraduate Laboratory - PAX - Promoting Alvernia eXperiences. [Online]. Available at: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). ACETANILIDE (FOR SYNTHESIS). [Online]. Available at: [Link]
-
PubChem. (n.d.). 2-Acetamidophenyl acetate. [Online]. Available at: [Link]
- Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207–1210.
-
Loba Chemie. (2022). ACETANILIDE EXTRA PURE. [Online]. Available at: [Link]
-
Amanote Research. (2006). Physical Stability of Amorphous Acetanilide. [Online]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online]. Available at: [Link]
-
FooDB. (2010). Showing Compound Methyl acetate (FDB008125). [Online]. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Online]. Available at: [Link]
-
Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. [Online]. Available at: [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Online]. Available at: [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. [Online]. Available at: [Link]
-
ResearchGate. (2014). (PDF) Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. [Online]. Available at: [Link]
-
NIST. (n.d.). Diacetamate. [Online]. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Diacetamate (CAS 2623-33-8). [Online]. Available at: [Link]
-
NIST. (n.d.). Diacetamate. [Online]. Available at: [Link]
-
ATB. (n.d.). diacetamate | C10H11NO3 | MD Topology | NMR | X-Ray. [Online]. Available at: [Link]
-
Scribd. (n.d.). HPLC Analysis of Acetaminophen. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. [Online]. Available at: [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. [Online]. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate. [Online]. Available at: [Link]
-
Auburn University. (2006). MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. [Online]. Available at: [Link]
-
SpectraBase. (n.d.). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)- - Optional[13C NMR]. [Online]. Available at: [Link]
Sources
- 1. Methyl 2-(4-acetamidophenyl)acetate | 118380-03-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. Methyl 2-(4-acetamidophenyl)acetate | 118380-03-3 [sigmaaldrich.com]
- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. chegg.com [chegg.com]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. echemi.com [echemi.com]
- 11. rene.souty.free.fr [rene.souty.free.fr]
